1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea
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Overview
Description
1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea is a synthetic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a cyclobutyl group attached to the thiazole ring and a thiourea moiety
Preparation Methods
The synthesis of 1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction, where cyclobutylmagnesium bromide reacts with the thiazole intermediate.
Attachment of the Methylthiourea Moiety: The final step involves the reaction of the thiazole-cyclobutyl intermediate with methyl isothiocyanate to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea can be compared with other thiazole derivatives to highlight its uniqueness. Similar compounds include:
2-Cyclobutyl-4-thiazole methanol: This compound shares the cyclobutyl-thiazole core but lacks the thiourea moiety.
2-Cyclobutyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]ethanesulfonamide: This compound has a similar thiazole structure but features an ethanesulfonamide group instead of a thiourea group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3S2 |
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Molecular Weight |
241.4 g/mol |
IUPAC Name |
1-[(2-cyclobutyl-1,3-thiazol-4-yl)methyl]-3-methylthiourea |
InChI |
InChI=1S/C10H15N3S2/c1-11-10(14)12-5-8-6-15-9(13-8)7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,11,12,14) |
InChI Key |
NCFLJKCBMHWYEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NCC1=CSC(=N1)C2CCC2 |
Origin of Product |
United States |
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